molecular formula C12H13NO B8727527 3,6-dihydro-2H-pyridin-1-yl(phenyl)methanone CAS No. 71785-91-6

3,6-dihydro-2H-pyridin-1-yl(phenyl)methanone

Cat. No. B8727527
CAS RN: 71785-91-6
M. Wt: 187.24 g/mol
InChI Key: WTQFYZYMRHBEJQ-UHFFFAOYSA-N
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Description

3,6-dihydro-2H-pyridin-1-yl(phenyl)methanone is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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properties

CAS RN

71785-91-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(phenyl)methanone

InChI

InChI=1S/C12H13NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1-5,7-8H,6,9-10H2

InChI Key

WTQFYZYMRHBEJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a solution of 1,2,3,6-tetrahydropyridine (1.00 g, 12.0 mmol) and triethylamine (3 mL) in CH2Cl2 (30 mL), benzoyl chloride (1.69 g, 12.0 mmol) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 2 hrs and washed with saturated Na2CO3 (20 mL×3) and brine solution (20 mL), dried over Na2SO4 and concentrated under vacuum to afford crude product. The crude product was purified by silica gel column chromatography using hexane/ethyl acetate (10/3, v/v) to afford target product as a colorless oil (2.27 g, 100%). 1H NMR (CDCl3): δ 2.16-2.25 (m, 2H), 3.46-4.20 (m, 4H), 5.53-5.91 (m, 2H), 7.29-7.53 (m, 5H).
Quantity
1 g
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reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

The target compounds were synthesized as depicted in Schemes 1-3. The synthesis started with 1,2,3,6-tetrahydropyridine, in which the secondary amine was first protected by reacting with benzoyl chloride to form benzamide 10. The alkenyl double bond of compound 10 was oxidized by meta-chloroperoxybenzoic acid (m-CPBA) to form epoxide 11. The epoxide 11 was refluxed with substituted 4-benzoylpiperidine hydrochloride salts, namely (4-(4′-fluorobenzoyl)piperidine hydrochloride or 4-(4′-methoxybenzoyl)piperidine hydrochloride), in ethanol with triethylamine as the base to afford tertiary amino alcohol intermediates. To improve the yield, commercially available 4′-substituted 4-benzoylpiperidine hydrochloride salts were used in excess and the reaction temperature was kept below 75° C. This reaction afforded (3′-hydroxy-1,4′-bipiperidin-4-yl)(4-substituted phenyl)methanone intermediates and their regioisomers, (4′-hydroxy-1,3′-bipiperidin-4-yl)(4-substituted phenyl)methanone intermediates. The separation of these regioisomers by silica gel chromatography was difficult. The mixture of corresponding regioisomers was reacted with acetic anhydride to convert the free hydroxyl group to the corresponding acetates 12a-d. Subsequently, 12a and 12b were separated easily by silica gel chromatography. To confirm the structures of the regioisomers (12a(c) and 12b(d)), in addition to 1D NMR, 2D NMR was performed for regioisomers, 12c and 12d. The 1H, 13C NMR and HMQC spectra showed δH=5.31/2.68, 3.79/3.12, 2.06/1.47, 3.70, 2.48 and δH=4.89/2.66, 4.09/2.82, 1.95/1.41, 3.43 and 2.41 belong to the CH2-a, CH2-c, CH-d and CH-e (FIG. 2). The exact regioisomer (12a(c) or 12b(d)) were further verified by 1H-1H COSY. For regioisomer 12c, the correlations were observed between δH=5.31 (CH-a)/δH=2.68 (CH-a′) and δH=2.48 (CH-e); δH=3.79 (CH-b)/δH=3.12 (CH-b′) and δH=2.06 (CH-c)/δH=1.47 (CH-c′). In contrast, for regioisomer 12d, δH=4.89 (CH-a)/δH=2.66 (CH-a′) has no correlation with δH=2.41 (CH-e), and δH=4.09 (CH-b)/δH=2.82 (CH-b′) and has no correlation with δH=1.95 (CH-c)/δH=1.41 (CH-c′), but it has correlation with δH=1.95 (CH-c)/δH=1.41 (CH-c′) and δH=1.4I(CH-d).
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0 (± 1) mol
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[Compound]
Name
secondary amine
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

Benzoyl chloride (60 mmole) is added to a solution of 38 (60 mmole) in pyridine at 4 C. The mixture is allowed to stir for about 1-2 hrs and then further stirred at room temp for 12 hrs. The reaction mixture is made acidic and then extracted with methylene chloride. Following work-up and flash chromatography affords 39.
Quantity
60 mmol
Type
reactant
Reaction Step One
[Compound]
Name
38
Quantity
60 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Name

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